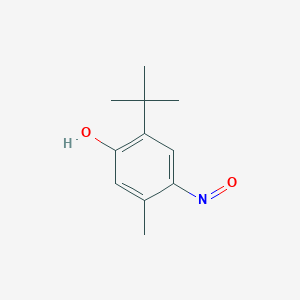










|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].C(O)C.Cl.[N:17]([O-])=[O:18].[Na+]>O>[C:1]([C:5]1[CH:10]=[C:9]([N:17]=[O:18])[C:8]([CH3:11])=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2] |f:3.4|
|


|
Name
|
|
|
Quantity
|
32.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at the same temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
the dropwise addition
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals were collected by a filtration
|
|
Type
|
WASH
|
|
Details
|
washed with a cold water
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resultant crystal was dissolved in an ethyl acetate:THF (9:1) solution
|
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography on a small amount of silica gel which
|
|
Type
|
WASH
|
|
Details
|
was eluted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
After the solvent was removed under reduced pressure
|
|
Type
|
FILTRATION
|
|
Details
|
the crystals were collected by filtration
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)N=O)C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.4 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |